Inhibiteur de la calpaïne

Vue d'ensemble

Description

Calpain Inhibitor Peptide is a compound designed to inhibit the activity of calpains, which are calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain activity has been implicated in numerous pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer .

Applications De Recherche Scientifique

Calpain Inhibitor Peptide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of calpains and their substrates.

Biology: Employed in cell biology research to investigate the role of calpains in cellular processes.

Medicine: Explored as a potential therapeutic agent for treating diseases associated with calpain dysregulation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

Industry: Utilized in the development of diagnostic assays and therapeutic interventions .

Mécanisme D'action

- Specifically, Calpain Inhibitor Peptide aims to inhibit the activity of calpain isoforms, such as calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are present in the brain .

- Additionally, Calpain Inhibitor Peptide enhances autophagy, promoting the clearance of these toxic protein fragments and aggregates .

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

Calpain Inhibitor Peptide interacts with calpain, a proteolytic enzyme that is regulated by calcium and Calpastatin . Calpastatin acts as an endogenous calpain inhibitor, binding to the active site and inhibiting calcium-sensitive calpains . The interaction between Calpain Inhibitor Peptide and calpain is crucial for preventing calpain-mediated apoptosis in degenerating neurons .

Cellular Effects

Calpain Inhibitor Peptide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is a key factor in the pathophysiology of neurodegeneration . This inhibition can prevent the activation of apoptotic machinery, thereby protecting neurons from degeneration .

Molecular Mechanism

At the molecular level, Calpain Inhibitor Peptide exerts its effects through binding interactions with calpain, inhibiting its enzymatic activity . This inhibition can prevent the over-activation of calpain, which is often associated with neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of Calpain Inhibitor Peptide can vary with different dosages in animal models. For instance, chronic intranasal administration of the calpain inhibitor has been shown to significantly decrease the severity of gait disorders in manganese-treated rats .

Metabolic Pathways

Calpain Inhibitor Peptide is involved in the metabolic pathways of calpain, a proteolytic enzyme. It interacts with calpain, which is regulated by calcium and Calpastatin . The inhibition of calpain can affect metabolic flux and metabolite levels .

Transport and Distribution

Information on how Calpain Inhibitor Peptide is transported and distributed within cells and tissues is currently limited. Given its role as a calpain inhibitor, it is likely that it interacts with transporters or binding proteins involved in the regulation of calpain .

Subcellular Localization

Given its role in inhibiting calpain, it is likely that it is localized to areas where calpain is active

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Calpain Inhibitor Peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast). The host organism produces the peptide, which is subsequently purified .

Analyse Des Réactions Chimiques

Types of Reactions: Calpain Inhibitor Peptide can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties .

Comparaison Avec Des Composés Similaires

Leupeptin: A potent calpain inhibitor that also inhibits other proteases such as trypsin and papain.

Calpeptin: Another calpain inhibitor with similar properties to Leupeptin.

MDL-28170: A synthetic calpain inhibitor with high specificity for calpains

Uniqueness: Calpain Inhibitor Peptide is unique in its ability to selectively inhibit calpains without affecting other proteases. This selectivity is achieved through the specific binding of the peptide to the active site of calpains, making it a valuable tool for studying calpain function and developing therapeutic interventions .

Activité Biologique

Calpain inhibitors, particularly peptides derived from calpastatin, have garnered significant attention due to their role in regulating calpain activity, a calcium-dependent cysteine protease implicated in various physiological and pathological processes. This article delves into the biological activity of calpain inhibitor peptides, emphasizing their mechanisms, effects on cellular functions, and potential therapeutic applications.

Overview of Calpains

Calpains are a family of cysteine proteases that require calcium ions for activation. They are involved in numerous cellular processes, including cytoskeletal remodeling, cell migration, apoptosis, and signal transduction. Dysregulation of calpain activity has been linked to several diseases, including neurodegenerative disorders, cardiac dysfunction, and cancer .

Calpain inhibitors typically function by binding to the active site of calpains or by interfering with their activation. The most notable endogenous inhibitor is calpastatin, which contains multiple inhibitory domains that can selectively inhibit different calpain isoforms. Synthetic peptides derived from calpastatin have been developed to enhance specificity and cell permeability.

Key Findings on Calpain Inhibitor Peptides

- Specificity : Peptides like CYGAK and its derivatives have shown selective inhibition of specific calpain isoforms (e.g., calpain 10) without affecting other proteases such as cathepsins .

- Cell Penetration : Conjugation with cell-penetrating peptides (CPPs) enhances the bioavailability of calpain inhibitors within cells. For example, the penetratin-conjugated CP1B peptide effectively inhibits calpain activation at significantly lower concentrations compared to non-conjugated versions .

- Mechanistic Insights : Inhibition often involves the formation of disulfide bonds between the peptide and cysteine residues near the active site of calpains, a mechanism that is crucial for their inhibitory efficacy .

1. Platelet Function

Calpain inhibitors have been shown to modulate platelet activation processes. A study demonstrated that a synthetic peptide (calpastat) could inhibit thrombin-induced platelet aggregation and secretion at low concentrations (IC50 values ranging from 20 µM to 50 µM) . This suggests a critical role for calpain in early platelet activation events.

2. Neuroprotection

In models of traumatic brain injury (TBI), sustained calpain activation contributes to neuronal damage. Peptides that inhibit calpain activity have been shown to reduce neuronal apoptosis and improve functional outcomes in TBI models .

3. Cancer Metastasis

Research indicates that calpain plays a role in cancer cell migration and invasion. Inhibition of calpain activity using specific peptides has been associated with reduced metastatic potential in various cancer models .

Data Tables

| Peptide | Target Calpain | IC50 (µM) | Effect Observed |

|---|---|---|---|

| CYGAK | Calpain 10 | 0.2 | Inhibition of mitochondrial dysfunction |

| Calpastat | μ-Calpain | 0.05 | Inhibition of platelet aggregation |

| CP1B | Multiple Calpains | 0.5 | Reduction in apoptosis post-TBI |

Case Studies

- Platelet Activation Study : A study utilized a fusion peptide (calpastat) to inhibit calpain during thrombin stimulation in platelets, revealing that calpain is activated within seconds and plays a key role in early aggregation processes .

- Neuroprotection in TBI : In an experimental model of TBI, administration of a specific calpain inhibitor peptide resulted in decreased neuronal death and improved recovery metrics compared to untreated controls .

Propriétés

IUPAC Name |

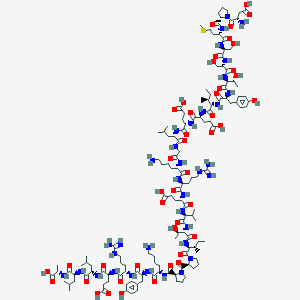

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.